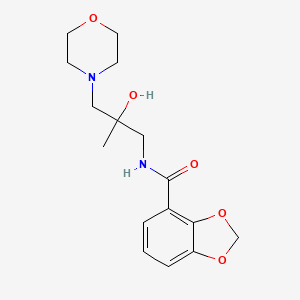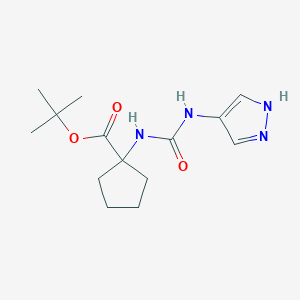
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide, also known as CMI-977, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to improve endothelial function and reduce atherosclerotic plaque formation.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the pathogenesis of various diseases. 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a key role in cancer invasion and metastasis. 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has also been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which regulate the levels of cyclic nucleotides involved in inflammation and cardiovascular diseases.
Biochemical and Physiological Effects:
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to inhibit the activity of MMPs and reduce the expression of vascular endothelial growth factor (VEGF), which are involved in cancer invasion and angiogenesis. In inflammation, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In cardiovascular diseases, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to improve endothelial function and reduce atherosclerotic plaque formation.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has several advantages for lab experiments, including its high potency and selectivity, as well as its well-characterized mechanism of action. However, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has not been extensively tested in clinical trials, which limits its translational potential.
Orientations Futures
There are several future directions for the research and development of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential therapeutic applications of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide in other diseases, such as neurodegenerative diseases and autoimmune disorders. Furthermore, future research could focus on developing novel formulations and delivery systems to improve the solubility and stability of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide, as well as conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide is a chemical compound that has shown promising potential for therapeutic applications in various diseases. Its well-characterized mechanism of action and high potency make it an attractive candidate for further research and development. However, more studies are needed to fully understand its pharmacological properties and evaluate its translational potential.
Méthodes De Synthèse
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide is synthesized by reacting 1-methylindole-4-carboxylic acid with 4-methoxyaniline, followed by condensation with ethyl cyanoacetate and subsequent hydrolysis to yield the final product. The synthesis method has been optimized to increase the yield and purity of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide.
Propriétés
IUPAC Name |
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-23-11-10-15-16(4-3-5-18(15)23)19(24)17(12-21)20(25)22-13-6-8-14(26-2)9-7-13/h3-11,17H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSBYKZYSQEIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)

![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)
![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)
![1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)
![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)


![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)